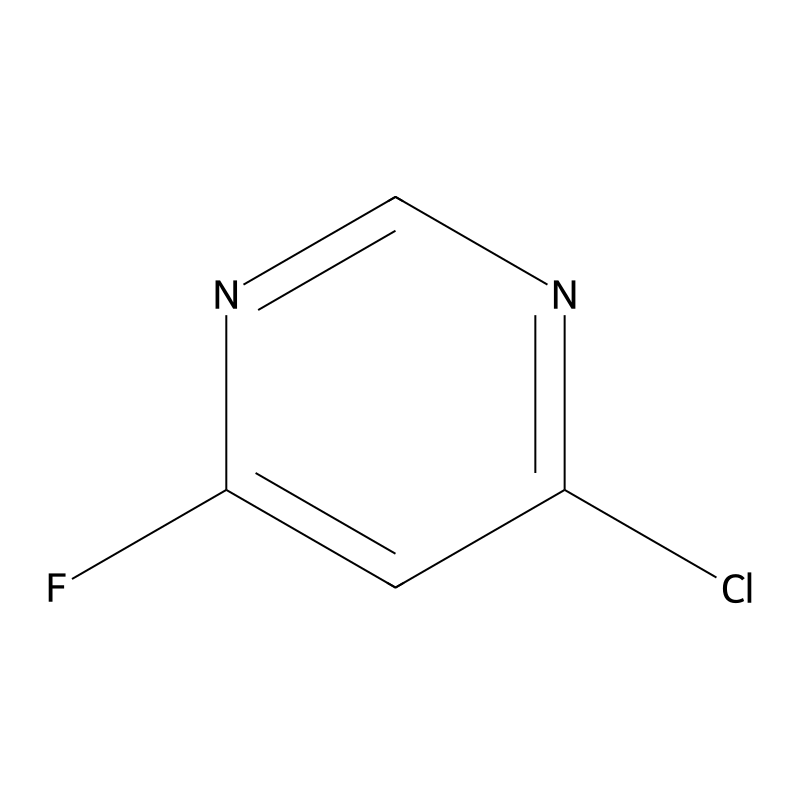4-Chloro-6-fluoropyrimidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Building Block for Bioactive Compounds
4-Chloro-6-ethyl-5-fluoropyrimidine is primarily referenced in scientific research as a building block for the synthesis of more complex molecules with various bioactivities []. There is no direct research on the properties or applications of 4-Chloro-6-ethyl-5-fluoropyrimidine itself.
4-Chloro-6-fluoropyrimidine is a heterocyclic aromatic compound with the molecular formula C4H3ClF N2. It features a pyrimidine ring substituted with chlorine and fluorine atoms at the 4 and 6 positions, respectively. This configuration contributes to its reactivity and biological properties. The compound has a molecular weight of approximately 132.53 g/mol and is often represented by the InChI key: KNEBYEIWIJCDKN-UHFFFAOYSA-N .
The chemical reactivity of 4-chloro-6-fluoropyrimidine allows it to participate in various organic reactions:
- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, making it useful in synthesizing more complex molecules.
- Electrophilic Aromatic Substitution: The fluorine atom can influence electrophilic attack on the aromatic system.
- Condensation Reactions: It can react with amines to form pyrimidine derivatives, which are significant in medicinal chemistry .
4-Chloro-6-fluoropyrimidine exhibits notable biological activities:
- Antiviral Properties: Compounds in the pyrimidine class have been investigated for their ability to inhibit viral replication.
- Antitumor Activity: Some derivatives show promise as potential anticancer agents by interfering with DNA synthesis in cancer cells.
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways .
Several methods exist for synthesizing 4-chloro-6-fluoropyrimidine:
- Halogenation of Pyrimidines: Starting from 2,4-dichloropyrimidine, fluorination can be achieved using fluorinating agents under controlled conditions.
- Nucleophilic Substitution Reactions: Reacting chlorinated pyrimidines with fluorinated nucleophiles provides a pathway to synthesize this compound.
- Cyclization Reactions: Various cyclization strategies involving substituted ureas or thioureas can yield 4-chloro-6-fluoropyrimidine .
The applications of 4-chloro-6-fluoropyrimidine are diverse:
- Pharmaceutical Development: Its derivatives are explored as potential drugs for treating viral infections and cancers.
- Chemical Synthesis: It serves as an intermediate in the synthesis of agrochemicals and other fine chemicals.
- Research: Used in biochemical studies to understand enzyme mechanisms and metabolic pathways .
Studies on the interactions of 4-chloro-6-fluoropyrimidine with biological systems indicate:
- Drug Metabolism: Investigations into its metabolic pathways reveal potential interactions with cytochrome P450 enzymes.
- Binding Affinity: Research shows varying affinities for nucleic acid structures, which may influence its biological activity.
- Toxicity Assessments: Preliminary studies suggest moderate toxicity levels, necessitating careful handling in laboratory settings .
Several compounds share structural similarities with 4-chloro-6-fluoropyrimidine. Here is a comparison highlighting their unique features:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 2-Amino-4-chloro-5-fluoropyrimidine | 0.68 | Contains an amino group at position 2 |
| 2,4-Dichloro-5-fluoro-pyrimidine | 0.67 | Two chlorine atoms provide different reactivity |
| 4-Chloro-5-fluoro-2-methylpyrimidine | 0.75 | Methyl substitution alters physical properties |
| 2,4-Dichloro-5-fluoro-6-methylpyrimidine | 0.77 | Additional methyl group enhances lipophilicity |
| 2-Amino-4-chloro-5-fluoropyrimidine | 0.68 | Amino group influences biological activity |
These compounds exhibit varying degrees of biological activity and chemical reactivity due to their distinct substitutions on the pyrimidine ring.








